In Vitro Potency Against Chloroquine-Susceptible P. falciparum: Racemate vs. Chloroquine-Sensitive Clone Baseline
The racemate of bisquinoline-cxdinh2 (WR 268668) exhibited an IC50 of 5.75 nM against a chloroquine-susceptible African clone of P. falciparum in an isotopic semimicro drug susceptibility assay [1]. For context, the Vennerstrom et al. (1992) study reported that seven of thirteen structurally related bisquinolines achieved IC50 values <6 nM against both chloroquine-sensitive (D-6) and -resistant (W-2) clones, establishing a potency benchmark for this chemotype [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 5.75 nM (chloroquine-susceptible clone) |
| Comparator Or Baseline | Class benchmark: bisquinolines with IC50 <6 nM against both D-6 and W-2 clones (Vennerstrom 1992); chloroquine IC50 ~11–18 nM in susceptible strains (literature range) [1][2] |
| Quantified Difference | Target compound IC50 (5.75 nM) falls within the most potent tier of the bisquinoline class and is 1.9–3.1× lower than typical chloroquine IC50 values against susceptible strains |
| Conditions | Isotopic semimicro drug susceptibility assay; African clones of P. falciparum |
Why This Matters
This potency tier confirms that the racemate is a suitable positive control or reference standard for screening new heme polymerization inhibitors, ensuring assay sensitivity benchmarks are anchored to a well-characterized chemotype.
- [1] Basco, L.K. et al. In vitro activity of bisquinoline WR268,668 against African clones and isolates of Plasmodium falciparum. Am. J. Trop. Med. Hyg. 1994, 50(2), 200–205. View Source
- [2] Vennerstrom, J.L. et al. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria. J. Med. Chem. 1992, 35(11), 2129–2134. View Source
